molecular formula C7H3BrClIO2 B7936134 3-Bromo-5-chloro-4-iodobenzoic acid

3-Bromo-5-chloro-4-iodobenzoic acid

Cat. No.: B7936134
M. Wt: 361.36 g/mol
InChI Key: RSRMULSKFRYECX-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-iodobenzoic acid is a halogen-substituted benzoic acid with the molecular formula C7H3BrClIO2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzoic acid core. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For instance, starting with 3-bromo-4-iodobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-iodobenzoic acid is primarily related to its role as an intermediate in chemical reactions. It acts as a substrate in various coupling reactions, facilitating the formation of carbon-carbon bonds. The halogen atoms on the benzoic acid core provide reactive sites for these transformations, enabling the synthesis of diverse compounds .

Comparison with Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 4-Chloro-2-iodobenzoic acid
  • 4-Bromobenzoic acid

Comparison: 3-Bromo-5-chloro-4-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzoic acid core. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-chloro-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRMULSKFRYECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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